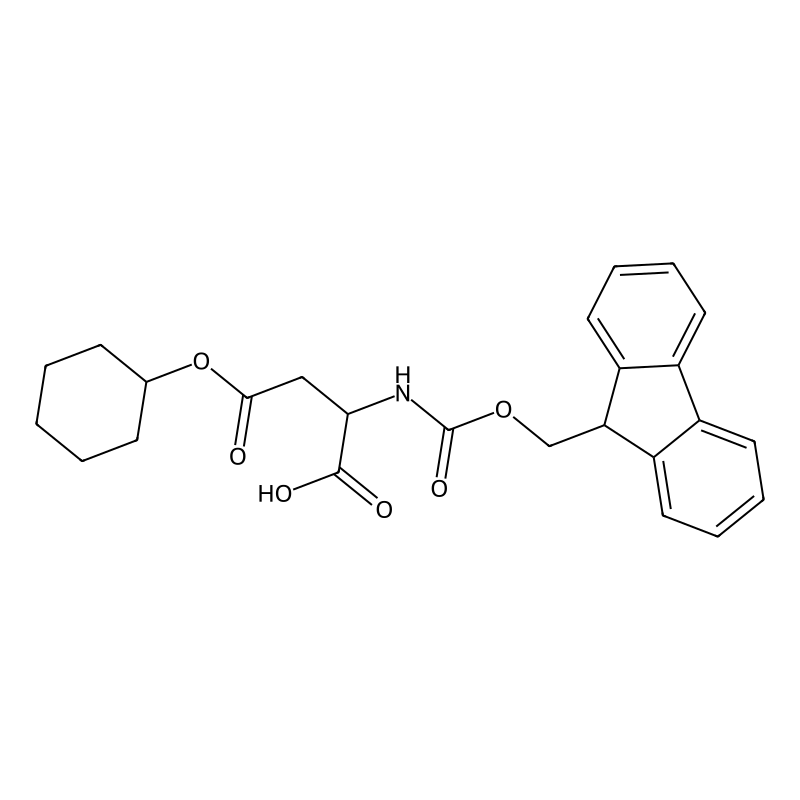

Fmoc-Asp(OcHex)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fmoc-Asp(OcHex)-OH in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are attached one by one to a solid support, building the peptide chain in a sequential manner. Fmoc-Asp(OcHex)-OH is a protected form of aspartic acid, where the Fmoc group (Fluorenylmethoxycarbonyl) protects the alpha-amino group of aspartic acid. This protecting group ensures that the desired amino acid is incorporated into the peptide chain at the correct position [2].

The "OcHex" group in Fmoc-Asp(OcHex)-OH refers to a cyclohexyl ester protecting group attached to the side chain of aspartic acid. This protecting group is later removed under specific chemical conditions to reveal the functional side chain of aspartic acid, which can participate in various interactions within the final peptide [2].

Here are some resources for further reading:

Fmoc-Aspartic Acid with Hexyl Carbonate Protection (Fmoc-Asp(OcHex)-OH) is a derivative of aspartic acid, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a hexyl carbonate group on the side chain. This compound is primarily utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides.

Fmoc-Asp(OcHex)-OH participates in several key reactions during peptide synthesis:

- Deprotection Reaction: The Fmoc group is typically removed using a base such as piperidine, leading to the formation of free aspartic acid.

- Ester Hydrolysis: The hexyl carbonate can be hydrolyzed under acidic or basic conditions, releasing the aspartic acid and hexanol.

- Coupling Reactions: Fmoc-Asp(OcHex)-OH can be coupled with other amino acids through peptide bond formation, often using coupling agents like N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

The synthesis of Fmoc-Asp(OcHex)-OH generally involves:

- Protection of Aspartic Acid: The amino group of aspartic acid is protected with the Fmoc group.

- Formation of Hexyl Carbonate: The hydroxyl group on the side chain is then reacted with hexanol in the presence of an activating agent (e.g., dicyclohexylcarbodiimide) to form the hexyl carbonate.

- Purification: The product is purified through techniques like column chromatography to obtain a high-purity compound.

Fmoc-Asp(OcHex)-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that require aspartic acid residues.

- Drug Development: Its derivatives may be explored for developing therapeutic peptides targeting various biological pathways.

- Research: Used in studies investigating peptide interactions and modifications.

Interaction studies involving Fmoc-Asp(OcHex)-OH focus on its role in peptide assembly and stability. These studies often assess:

- Peptide Stability: Evaluating how different protecting groups affect the stability of peptides during synthesis.

- Biological Interactions: Investigating how peptides containing Fmoc-Asp(OcHex)-OH interact with receptors or enzymes.

Several compounds are structurally related to Fmoc-Asp(OcHex)-OH, each with unique properties:

Uniqueness of Fmoc-Asp(OcHex)-OH

The uniqueness of Fmoc-Asp(OcHex)-OH lies in its balance between effective protection during peptide synthesis and ease of deprotection. Its hexyl carbonate side chain provides distinct chemical reactivity compared to other protecting groups, potentially influencing both the efficiency of peptide synthesis and the properties of the resulting peptides.

Molecular Structure and Constitutional Formula

9-Fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester represents a protected amino acid derivative with the molecular formula C25H27NO6 and a molecular weight of 437.48 grams per mole [1] [2] [3]. The compound bears the Chemical Abstracts Service registry number 130304-80-2, which serves as its unique chemical identifier [1] [2] [3].

The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-4-(cyclohexyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid [1] [4] [5]. This nomenclature reflects the complete structural arrangement including the stereochemical configuration at the alpha carbon position.

The molecular structure consists of three primary functional components: the 9-fluorenylmethoxycarbonyl protecting group attached to the amino functionality, the L-aspartic acid backbone, and the cyclohexyl ester protecting group on the beta-carboxyl position [1] [4]. The constitutional formula demonstrates a complex arrangement where the fluorene moiety provides aromatic character while the cyclohexyl group contributes aliphatic bulk to the overall molecular architecture [2] [4].

The canonical Simplified Molecular Input Line Entry System representation is C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, which encodes the complete connectivity pattern of all atoms within the molecule [4] [7]. The International Chemical Identifier key OCMZRMNYEXIKQI-QFIPXVFZSA-N provides a unique hash-like identifier for database searches and chemical informatics applications [1] [5].

Stereochemical Configuration and Chirality

The compound possesses a single chiral center located at the alpha carbon of the aspartic acid residue, which maintains the S-configuration characteristic of naturally occurring L-amino acids [1] [4] [5]. This stereochemical arrangement is crucial for maintaining the biological relevance and synthetic utility of the protected amino acid derivative.

The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the carboxyl group takes highest priority, followed by the amino group, the beta-methylene carbon, and finally the hydrogen atom [17]. The S-configuration ensures that the compound retains the stereochemical integrity required for peptide synthesis applications where maintaining natural amino acid stereochemistry is essential [17].

Optical activity represents a direct consequence of the chiral center present in the molecule [15] [17]. The specific rotation of the compound depends on solvent conditions and concentration, as is characteristic of chiral molecules containing asymmetric carbon centers [15] [17]. The presence of the bulky 9-fluorenylmethoxycarbonyl and cyclohexyl ester groups may influence the magnitude of optical rotation through conformational effects on the chiral center environment [17].

Physical Properties and Stability Parameters

The compound exists as a white to off-white crystalline solid powder under standard conditions [2] [7]. The physical form facilitates handling and storage while providing adequate stability for synthetic applications [2] [7].

Table 1: Physical Properties of 9-Fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester

| Property | Value | Reference |

|---|---|---|

| Density (predicted) | 1.31 g/cm³ | [2] |

| Boiling Point (predicted) | 667.8±55.0 °C | [2] |

| Flash Point (predicted) | 355.6°C | [2] |

| pKa (predicted) | 3.55±0.23 | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, acetone | [2] |

| Storage Temperature | 2-8°C (sealed, dry conditions) | [2] [14] |

| Purity (typical) | ≥98% | [7] [14] |

The predicted boiling point of 667.8±55.0 degrees Celsius reflects the substantial molecular weight and intermolecular forces present in the compound [2]. The relatively high flash point of 355.6 degrees Celsius indicates good thermal stability under normal handling conditions [2].

Solubility characteristics demonstrate excellent compatibility with organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [2]. This solubility profile enables versatile synthetic applications across different reaction conditions and purification methods [2].

The predicted pKa value of 3.55±0.23 corresponds to the carboxylic acid functionality and aligns with typical values observed for protected aspartic acid derivatives [2]. This acidity constant influences the ionization behavior and reactivity of the free carboxyl group under various pH conditions [2].

Stability requirements mandate storage at 2-8 degrees Celsius under sealed, dry conditions to prevent hydrolysis of the ester linkages and maintain chemical integrity [2] [14]. These storage parameters reflect the sensitivity of both the 9-fluorenylmethoxycarbonyl and cyclohexyl ester protecting groups to moisture and elevated temperatures [2] [14].

Spectroscopic Characteristics

Table 2: Spectroscopic Properties of 9-Fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester

| Technique | Characteristic Features | Reference |

|---|---|---|

| Ultraviolet-Visible Spectroscopy | Strong UV absorption from fluorene group; λmax: 265 nm | [10] [16] [24] |

| Infrared Spectroscopy | C=O stretch (ester) ~1740 cm⁻¹; N-H stretch ~3300-3500 cm⁻¹; C=O stretch (carboxylic acid) ~1700 cm⁻¹ | [16] [26] [27] |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 438.5 | [1] [4] |

| Nuclear Magnetic Resonance | ¹H signals: Fmoc aromatic (7.2-7.8 ppm), cyclohexyl (1.2-2.0 ppm) | [11] [26] [30] |

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns dominated by the fluorene chromophore present in the 9-fluorenylmethoxycarbonyl protecting group [10] [16] [24]. The maximum absorption wavelength occurs at approximately 265 nanometers, which is typical for fluorenylmethoxycarbonyl-protected compounds and enables convenient monitoring during synthetic procedures [10] [16] [24].

Infrared spectroscopy provides distinct fingerprint regions for functional group identification [16] [26] [27]. The ester carbonyl stretch appears around 1740 wavenumbers, while the carboxylic acid carbonyl stretch occurs near 1700 wavenumbers [16] [26] [27]. The amino group protected by the 9-fluorenylmethoxycarbonyl moiety exhibits N-H stretching vibrations in the 3300-3500 wavenumber region [16] [26] [27].

Mass spectrometric analysis confirms the molecular weight through the appearance of the protonated molecular ion peak at mass-to-charge ratio 438.5 [1] [4]. Fragmentation patterns provide structural confirmation through the loss of characteristic groups including the cyclohexyl ester and 9-fluorenylmethoxycarbonyl fragments [1] [4].

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities [11] [26] [30]. Proton nuclear magnetic resonance spectra display characteristic aromatic signals from the fluorene moiety in the 7.2-7.8 parts per million region, while cyclohexyl protons appear as complex multiplets in the 1.2-2.0 parts per million range [11] [26] [30]. The alpha proton of the aspartic acid residue typically appears as a multiplet around 4.2-4.6 parts per million [26] [30].

Conformational Analysis

The conformational behavior of 9-fluorenylmethoxycarbonyl-L-aspartic acid beta-cyclohexyl ester involves multiple rotatable bonds that contribute to the overall molecular flexibility [22] [25]. The primary conformational degrees of freedom include rotation around the N-C(alpha) bond, the C(alpha)-C(beta) bond, and the bonds within the cyclohexyl ester moiety [22] [25].

Theoretical calculations using density functional theory methods have been employed to investigate the conformational preferences of aspartic acid ester derivatives [22] [25]. These computational studies reveal that both steric and hyperconjugative interactions contribute significantly to the relative stability of different conformers [22] [25]. The bulky 9-fluorenylmethoxycarbonyl and cyclohexyl ester protecting groups introduce additional steric constraints that influence the accessible conformational space [22] [25].

The cyclohexyl ester group adopts preferentially a chair conformation to minimize steric strain, which is the most stable arrangement for six-membered saturated rings [31]. This conformational preference affects the overall molecular shape and potentially influences intermolecular interactions in solid-state packing arrangements [31].

Natural bond orbital analyses indicate that hyperconjugative stabilization plays an important role in determining conformer populations [22] [25]. The electron-donating and electron-withdrawing characteristics of the various substituents create a complex electronic environment that modulates the conformational energy landscape [22] [25].

Intramolecular hydrogen bonding represents a secondary factor in conformational stabilization, though it may contribute to the overall stability of certain conformers [22] [25]. The spatial arrangement of the carboxyl group, amino protecting group, and ester functionality can potentially enable weak intramolecular interactions that influence conformational preferences [22] [25].

The retrosynthetic analysis of Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester reveals a strategic approach that prioritizes orthogonal protection schemes and minimizes side reactions. The target molecule can be deconstructed into three key synthetic disconnections that align with established amino acid derivatization protocols [1].

The primary retrosynthetic disconnection involves the removal of the fluorenylmethoxycarbonyl protecting group, revealing the free amino acid derivative with the cyclohexyl ester intact. This approach leverages the base-labile nature of the fluorenylmethoxycarbonyl group, which can be selectively removed under mild basic conditions using piperidine in dimethylformamide without affecting the cyclohexyl ester protection [2] [3]. The fluorenylmethoxycarbonyl group serves as an ideal amino-terminal protecting group due to its stability under acidic conditions while remaining labile to mild bases [4].

The secondary disconnection targets the cyclohexyl esterification of the aspartic acid side chain. This strategic choice of protecting group addresses the significant challenge of aspartimide formation, a notorious side reaction in peptide synthesis involving aspartic acid residues [5] [6]. Research has demonstrated that cyclohexyl ester protection reduces aspartimide formation to less than 2% under standard peptide synthesis conditions, representing a dramatic improvement compared to benzyl ester protection, which can exhibit aspartimide formation rates of 15-50% [5] [7].

The cyclohexyl protecting group offers superior steric hindrance compared to traditional protecting groups, effectively preventing the nucleophilic attack of the peptide backbone nitrogen on the activated carboxyl group that leads to aspartimide formation [5]. Studies using model tetrapeptides have shown that the rate constants for aspartimide formation with cyclohexyl ester protection are approximately three times slower than those observed with benzyl ester protection [5].

The final retrosynthetic disconnection reveals L-aspartic acid as the starting material, establishing a straightforward synthetic route from readily available amino acid precursors. This approach ensures that the stereochemical integrity of the natural amino acid is maintained throughout the synthetic sequence, which is crucial for applications in solid-phase peptide synthesis [8] [9].

The retrosynthetic strategy also considers the compatibility of protecting groups with subsequent peptide synthesis operations. The cyclohexyl ester remains stable under the repetitive basic conditions used for fluorenylmethoxycarbonyl deprotection during solid-phase peptide synthesis, while the fluorenylmethoxycarbonyl group provides reliable protection of the alpha-amino functionality [2] [10]. This orthogonal protection scheme allows for selective manipulation of functional groups during complex peptide assembly processes.

Synthetic Routes and Reaction Conditions

The synthesis of Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester follows a multi-step approach that can be executed through several complementary synthetic routes, each optimized for specific scale and purity requirements [1] [11].

The most widely employed synthetic route begins with the selective esterification of L-aspartic acid beta-carboxyl group using cyclohexanol in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents [9]. This esterification reaction typically proceeds at 0°C to room temperature over 4-6 hours, yielding the cyclohexyl ester in 80-90% yield. The reaction conditions are carefully controlled to prevent racemization and ensure selective esterification of the side chain carboxyl group while leaving the alpha-carboxyl group available for subsequent transformations [13].

Following cyclohexyl esterification, the alpha-amino group is protected using fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester in the presence of a tertiary amine base such as diisopropylethylamine or triethylamine [1]. This acylation reaction proceeds under mild conditions at room temperature for 2-3 hours, typically achieving yields of 90-95%. The use of the N-hydroxysuccinimide active ester ensures efficient coupling while minimizing side reactions and epimerization [1].

An alternative synthetic approach employs a one-pot silylation-acylation procedure that has shown particular effectiveness for large-scale synthesis [1]. This method involves treating L-aspartic acid cyclohexyl ester with a silylating agent such as N-methyl-N-trimethylsilyltrifluoroacetamide, followed by reaction with fluorenylmethoxycarbonyl chloride. The silylation step enhances the nucleophilicity of the amino group while providing anhydrous conditions that favor efficient acylation [1].

The reaction typically employs two or more silylating equivalents and proceeds at temperatures between room temperature and 50°C in aprotic solvents such as methylene chloride [1]. The subsequent acylation with fluorenylmethoxycarbonyl chloride occurs under controlled conditions to minimize hydrolysis and maximize product formation. This approach has demonstrated yields greater than 95% with high chemical and optical purity [1].

Advanced synthetic protocols have incorporated microwave-assisted synthesis to accelerate reaction rates and improve yields while maintaining product quality [14]. Microwave heating enables uniform temperature distribution and enhanced mass transfer, particularly beneficial for scale-up operations. The microwave-assisted approach reduces reaction times by 50-70% compared to conventional heating methods while maintaining equivalent or superior product purity [14].

The coupling conditions can be further optimized using modern coupling reagents such as N,N'-diisopropylcarbodiimide with OxymaPure, which provides enhanced efficiency and reduced epimerization compared to traditional coupling systems [15] [16]. These advanced coupling conditions are particularly valuable for maintaining stereochemical integrity during large-scale synthesis operations.

For industrial-scale synthesis, continuous flow methodologies have emerged as promising alternatives to traditional batch processes [17]. Flow synthesis enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles. The continuous approach also facilitates real-time monitoring of reaction progress and immediate adjustment of conditions to maintain optimal product quality [17].

Purification Protocols and Quality Control

The purification of Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for peptide synthesis applications [18] [19]. The compound must meet stringent quality specifications including chemical purity greater than 98%, enantiomeric purity exceeding 99%, and minimal levels of synthetic impurities [19].

Primary purification is typically accomplished through silica gel column chromatography using gradient elution systems [20] [21]. The mobile phase composition is carefully optimized to achieve optimal resolution between the target compound and synthetic by-products. Common solvent systems include hexane-ethyl acetate gradients or dichloromethane-methanol mixtures, with the specific composition adjusted based on the polarity profile of impurities present in the crude reaction mixture [21].

For large-scale purification, crystallization methods offer significant advantages in terms of throughput and product quality [14]. The crystallization approach involves dissolving the crude product in a suitable solvent system, followed by controlled precipitation under optimized temperature and concentration conditions. Crystallization not only provides excellent purification but also ensures consistent particle size distribution and improved handling characteristics for downstream applications [14].

High-performance liquid chromatography serves as the primary analytical tool for quality control assessment [18] [22]. Reversed-phase chromatography using C18 stationary phases with acetonitrile-water mobile phase systems provides excellent resolution for monitoring product purity and identifying potential impurities [22]. The chromatographic method must be validated according to pharmaceutical guidelines, with established parameters for precision, accuracy, linearity, and specificity [18].

Amino acid analysis protocols are employed to confirm the identity and purity of the final product [18]. These methods involve controlled hydrolysis followed by derivatization and chromatographic analysis to determine amino acid composition and detect any racemization that may have occurred during synthesis [18]. For Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester, the analysis confirms the presence of L-aspartic acid as the sole amino acid component with enantiomeric purity exceeding 99% [18].

Mass spectrometry provides definitive molecular identification and structural confirmation [23] [22]. Both electrospray ionization and matrix-assisted laser desorption ionization techniques are employed to obtain accurate molecular weight determination and fragmentation patterns that confirm the presence of both fluorenylmethoxycarbonyl and cyclohexyl protecting groups [23].

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization and purity assessment [21]. Proton nuclear magnetic resonance provides detailed information about the chemical environment of all hydrogen atoms in the molecule, enabling identification of impurities and confirmation of successful protection group installation [21]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information and serves as an additional purity assessment tool [21].

Quality control protocols must also address specific impurities associated with the synthetic route [18] [19]. These include unreacted starting materials, coupling reagent by-products, and potential racemization products. Each impurity must be identified, quantified, and controlled below acceptable limits established through toxicological assessment [19].

Stability testing protocols evaluate the long-term storage characteristics of the compound under various environmental conditions [18] [19]. These studies assess degradation pathways, identify potential degradation products, and establish appropriate storage conditions to maintain product quality throughout its intended shelf life [18].

Scale-Up Considerations for Research Applications

The scale-up of Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester synthesis from laboratory to pilot and production scales presents unique challenges that require systematic approach to process development and optimization [14] [24]. Successful scale-up must address heat and mass transfer limitations, equipment compatibility, safety considerations, and economic viability while maintaining product quality and yield [24].

Heat transfer considerations become increasingly critical as reaction volume increases [14]. Laboratory-scale reactions that proceed efficiently at ambient temperature may require extended reaction times or modified conditions at larger scales due to reduced surface area to volume ratios [14]. Jacketed reactor systems with precise temperature control are essential for maintaining optimal reaction conditions during scale-up operations [14].

Mass transfer limitations can significantly impact reaction efficiency during scale-up, particularly for heterogeneous reactions involving solid reagents or supports [17] [14]. Enhanced mixing systems, including mechanical stirrers with optimized impeller designs, are necessary to ensure adequate reagent contact and uniform reaction conditions throughout the reactor volume [14].

Solvent management becomes a major consideration during scale-up operations [24]. Large-scale synthesis requires significant volumes of organic solvents, necessitating robust solvent recovery and recycling systems to maintain economic viability and environmental compliance [24]. Distillation and other separation technologies must be integrated into the production process to enable solvent reuse and minimize waste generation [24].

Safety considerations are paramount during scale-up, particularly when handling reactive reagents such as dicyclohexylcarbodiimide and fluorenylmethoxycarbonyl chloride [14]. Process hazard analysis must be conducted to identify potential safety risks and implement appropriate control measures. This includes evaluation of thermal hazards, pressure generation, and toxic gas evolution under various operating conditions [14].

Equipment selection and design must accommodate the specific requirements of each synthetic step [14]. Reactors must be constructed from materials compatible with the reagents and solvents employed, with appropriate corrosion resistance and mechanical integrity. Filtration systems must be sized appropriately for the volumes involved while maintaining efficient separation of products from reaction mixtures [14].

Quality control systems must be enhanced to accommodate the increased complexity of large-scale operations [19] [14]. In-process monitoring using real-time analytical techniques enables rapid detection of deviations from optimal conditions and immediate corrective action. Automated sampling and analysis systems can provide continuous feedback on reaction progress and product quality [14].

The integration of continuous processing technologies offers significant advantages for large-scale synthesis [17]. Continuous flow systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to traditional batch processes [17]. These systems also facilitate real-time optimization and reduce the overall production footprint [17].

Economic considerations play a crucial role in scale-up decisions [24]. Cost analysis must include raw material costs, solvent usage, energy consumption, labor requirements, and capital equipment investments. Process optimization should focus on maximizing atom economy, minimizing waste generation, and reducing overall production costs while maintaining product quality [24].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester represents a critical advancement toward sustainable peptide manufacturing practices [25] [26] [27]. These approaches address environmental concerns while maintaining the high quality and efficiency required for pharmaceutical applications [25].

Solvent replacement strategies constitute a primary focus of green chemistry initiatives in peptide synthesis [25] [16] [28]. Traditional solvents such as dimethylformamide and dichloromethane have been identified as environmentally problematic due to their toxicity and persistence [25] [29]. Alternative solvents including propylene carbonate, 2-methyltetrahydrofuran, and dipropyleneglycol dimethylether have demonstrated equivalent or superior performance in fluorenylmethoxycarbonyl chemistry applications [25] [16] [28].

Propylene carbonate has emerged as a particularly promising replacement for dichloromethane and dimethylformamide in both solution-phase and solid-phase peptide synthesis [25]. Studies have demonstrated that propylene carbonate supports efficient coupling and deprotection reactions without epimerization, while offering significantly reduced toxicity compared to traditional solvents [25]. The synthesis of complex peptides such as bradykinin in propylene carbonate has achieved purity levels comparable to those obtained using conventional solvents [25].

2-Methyltetrahydrofuran, derived from renewable biomass sources, represents another sustainable solvent option for fluorenylmethoxycarbonyl chemistry [28] [30]. This solvent supports efficient fluorenylmethoxycarbonyl deprotection using sodium hydroxide in methanol mixtures, eliminating the need for toxic piperidine bases [28] [30]. The protocol has been successfully applied to the synthesis of pharmaceutical compounds including triptorelin, demonstrating its practical applicability [30].

Dipropyleneglycol dimethylether has shown particular promise as a green replacement for dimethylformamide in solid-phase peptide synthesis [16]. This biodegradable solvent exhibits low human toxicity and supports all phases of peptide synthesis including amino acid coupling, fluorenylmethoxycarbonyl deprotection, and resin washing [16]. Process mass intensity studies have demonstrated significant improvements in sustainability metrics when using dipropyleneglycol dimethylether compared to traditional solvent systems [16].

Minimal protection strategies represent another important green chemistry approach [26] [31]. These methodologies employ unprotected side-chain amino acids to reduce the number of synthetic steps, eliminate protecting group reagents, and minimize solvent consumption [26]. For Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester, the cyclohexyl protecting group can be considered part of a minimal protection strategy when compared to multiply protected amino acid derivatives [26].

Aqueous synthesis methodologies have emerged as the ultimate green chemistry approach for peptide synthesis [32] [33]. The development of water-compatible protecting groups such as 2,7-disulfo-9-fluorenylmethoxycarbonyl enables peptide assembly under aqueous conditions, eliminating organic solvents entirely [32]. While this approach may not be directly applicable to Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester synthesis due to the hydrophobic nature of the cyclohexyl group, it represents an important direction for future developments [32].

Solvent recycling and recovery systems are essential components of green synthesis protocols [16] [27]. Advanced distillation and purification technologies enable the recovery and reuse of solvents, significantly reducing waste generation and raw material consumption [16]. Studies have demonstrated that solvent recycling can achieve greater than 90% recovery rates while maintaining solvent quality suitable for subsequent synthetic operations [16].

Catalytic processes offer additional opportunities for green chemistry implementation [34]. The development of catalytic methods for protecting group installation and removal can reduce reagent consumption and minimize waste generation [34]. Enzymatic approaches to amino acid derivatization represent a particularly promising area for future development [34].

Process intensification through continuous flow synthesis and microwave-assisted heating contributes to the green chemistry profile of Fluorenylmethoxycarbonyl-Aspartic Acid Cyclohexyl Ester synthesis [17] [16]. These technologies enable more efficient energy utilization, reduced reaction times, and improved selectivity, resulting in enhanced sustainability metrics [17] [16].